N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that features a benzothiazole moiety, a chlorophenoxy group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the chlorophenoxy acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) in a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to the biological activities associated with benzothiazole derivatives.
Biological Studies: Used in studies to understand the interaction of benzothiazole compounds with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide exerts its effects involves:
Molecular Targets: It may interact with bacterial cell walls, fungal cell membranes, or cancer cell DNA, disrupting their normal functions.
Pathways Involved: The compound can inhibit key enzymes or receptors involved in cell proliferation, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-fluorophenoxy)acetamide
- N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)acetamide
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide is unique due to the specific combination of the benzothiazole moiety and the chlorophenoxy group, which may confer distinct biological activities and chemical properties compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-14-6-7-15(22-25-18-4-2-3-5-20(18)28-22)12-19(14)24-21(26)13-27-17-10-8-16(23)9-11-17/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENKFWYNEHWGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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